
N-Benzoyl-N'-(2-phenyl)butanoylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-N’-(2-phenyl)butanoylurea is an organic compound with the molecular formula C18H18N2O3. It is a derivative of benzoylurea, substituted with a phenyl group on the opposite nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzoyl-N’-(2-phenyl)butanoylurea can be synthesized through several methods. One common approach involves the reaction of N-chlorobenzamide with phenylisocyanate in the presence of anhydrous potassium fluoride in dry benzene . Another method includes the hydrolysis of N-benzoyl-N’-phenylthiourea .
Industrial Production Methods
Industrial production of N-Benzoyl-N’-(2-phenyl)butanoylurea typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-N’-(2-phenyl)butanoylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-Benzoyl-N’-(2-phenyl)butanoylurea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-Benzoyl-N’-(2-phenyl)butanoylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-N’-phenylurea: A closely related compound with similar structural features.
N-Benzoyl-N’-phenylthiourea: Another derivative with a thiourea group instead of a urea group.
Uniqueness
N-Benzoyl-N’-(2-phenyl)butanoylurea is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
93596-91-9 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
N-(2-phenylbutanoylcarbamoyl)benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-2-15(13-9-5-3-6-10-13)17(22)20-18(23)19-16(21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,19,20,21,22,23) |
Clé InChI |
KUOOLRNIWBGZBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)


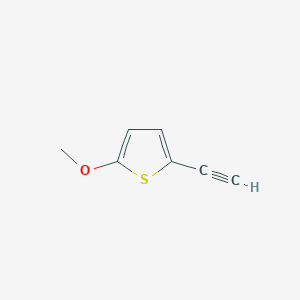

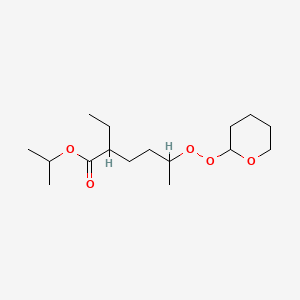

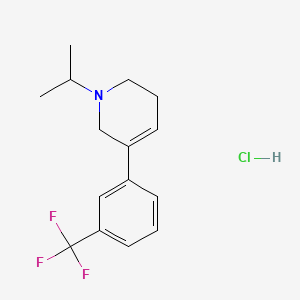
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)
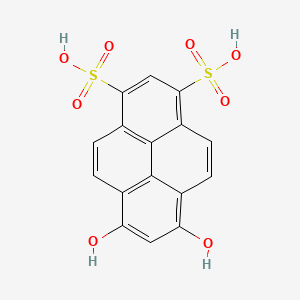
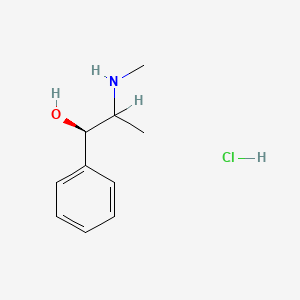
![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)

